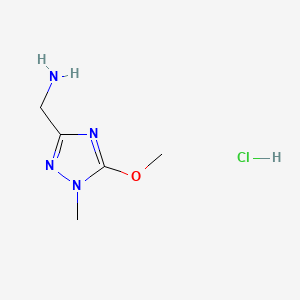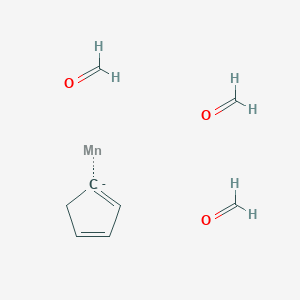
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole is an organic compound that belongs to the class of dithioles. This compound is characterized by the presence of a bromophenyl group attached to a dithiole ring, which contains sulfur atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole typically involves the reaction of bromobenzene with carbon disulfide in the presence of a base, followed by cyclization to form the dithiole ring. The reaction conditions often include the use of anhydrous aluminum trichloride as a catalyst and refluxing the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the bromophenyl group can interact with biological membranes and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the dithiole ring.
4-Bromophenol: Similar bromophenyl group but with a hydroxyl group instead of the dithiole ring.
4-Bromobiphenyl: Contains a bromophenyl group attached to another phenyl ring.
Uniqueness
4-(4-Bromophenyl)-1-sulfanylidene-1,3-dithiole is unique due to its dithiole ring structure, which imparts distinct chemical and physical properties. The presence of sulfur atoms in the ring enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H7BrS3 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-1-sulfanylidene-1,3-dithiole |
InChI |
InChI=1S/C9H7BrS3/c10-8-3-1-7(2-4-8)9-5-13(11)6-12-9/h1-5H,6H2 |
Clave InChI |
DZZNZMHVFNRJBC-UHFFFAOYSA-N |
SMILES canónico |
C1SC(=CS1=S)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455401.png)

![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)



![2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B12455453.png)
![Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12455458.png)
![(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol](/img/structure/B12455464.png)

